molecular formula C18H17N3O4 B7686950 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7686950
M. Wt: 339.3 g/mol
InChI Key: WDODGJSATLXPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as L-732,138, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its ability to bind to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding results in an increase in GABAergic transmission, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its specificity for the benzodiazepine site on the GABA receptor. This allows for more targeted and specific investigations of the GABAergic system. However, one limitation of using 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the scientific research of 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One potential direction is the investigation of its potential use in the treatment of depression. Another potential direction is the investigation of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the development of longer-acting analogs of 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may further enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3-aminobenzamide in the presence of a reducing agent. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to achieve high yields and purity of 3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.

Scientific Research Applications

3-methoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.

properties

IUPAC Name

3-methoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-7-5-6-12(10-13)18(22)19-11-16-20-17(21-25-16)14-8-3-4-9-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODGJSATLXPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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